molecular formula C23H22N4O5S2 B2486071 4-(2-((3-(3,4-二甲氧基苯基)-4-氧代-3,4,6,7-四氢噻吩[3,2-d]嘧啶-2-基)硫)乙酰胺基)苯甲酰胺 CAS No. 877656-11-6

4-(2-((3-(3,4-二甲氧基苯基)-4-氧代-3,4,6,7-四氢噻吩[3,2-d]嘧啶-2-基)硫)乙酰胺基)苯甲酰胺

货号 B2486071
CAS 编号: 877656-11-6
分子量: 498.57
InChI 键: PDBXYELOJSQGRQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The detailed introduction of this compound involves understanding its core structure, which belongs to the class of thienopyrimidin derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial and antiviral properties. The molecule's complexity, including the thieno[3,2-d]pyrimidin core and dimethoxyphenyl groups, suggests its potential for biological relevance.

Synthesis Analysis

The synthesis of related thienopyrimidin compounds involves multiple steps, starting from basic precursors like cyano acetamide and various aldehydes to form intermediates, which are then further reacted to form the desired compound. For example, Talupur et al. (2021) described a synthesis process involving the condensation of dimethoxybenzaldehyde with aminothiophene-2-carboxamide to form intermediate compounds, which are then subjected to further reactions to synthesize target molecules with antimicrobial properties (Talupur, Satheesh, & Chandrasekhar, 2021).

Molecular Structure Analysis

The molecular structure of thienopyrimidin derivatives is characterized by the presence of a thiophene ring fused with a pyrimidinone structure, which is further modified with various functional groups to achieve desired properties. Elmuradov et al. (2011) synthesized derivatives by reacting thienopyrimidinones with aromatic aldehydes, highlighting the structural versatility of these compounds (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

科学研究应用

杂环化合物的合成

该化合物及其衍生物在合成具有潜在药理应用的新型杂环化合物中起着关键作用。例如,从维斯纳金酮和赭麻酮衍生出的新型苯并二呋喃基、三嗪、噁二氮杂二氮杂环己烷和噻唑并嘧啶衍生物已显示出显著的抗炎和镇痛活性。这些化合物已被评估为COX-1/COX-2抑制剂,在COX-2选择性上显示出高抑制活性,与用于参考的标准药物二甲基苯胺钠相当(Abu‐Hashem, Al-Hussain, & Zaki, 2020)。

抗菌评价

另一个研究应用涉及噻吩-2-甲酰胺衍生物的合成、表征、抗菌评价和对接研究。这些研究旨在通过修改化学结构以靶向特定微生物酶或途径,开发具有增强抗菌性能的化合物(Talupur, Satheesh, & Chandrasekhar, 2021)

抗菌和抗炎活性

类似地,已探索了新型噻吩环融合的嘧啶酮和噁唑酮衍生物的合成和抗菌活性。利用2-氯-6-乙氧基-4-乙酰基吡啶作为起始物质,这些研究旨在开发具有良好抗菌和抗真菌活性的化合物,突显了新治疗剂的潜力(Hossan, Abu-Melha, Al-Omar, & Amr, 2012)

双胸腺嘧啶酸合酶和二氢叶酸还原酶抑制剂

该化合物的衍生物已被评估为潜在的胸腺嘧啶酸合酶(TS)和二氢叶酸还原酶(DHFR)的双重抑制剂,这是叶酸途径中的关键酶,是癌症化疗的靶点。基于噻吩[2,3-d]嘧啶骨架的化合物已显示出对人类TS和DHFR的强效抑制活性,表明它们作为癌症治疗剂的潜力(Gangjee, Qiu, Li, & Kisliuk, 2008)

属性

IUPAC Name

4-[[2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S2/c1-31-17-8-7-15(11-18(17)32-2)27-22(30)20-16(9-10-33-20)26-23(27)34-12-19(28)25-14-5-3-13(4-6-14)21(24)29/h3-8,11H,9-10,12H2,1-2H3,(H2,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBXYELOJSQGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。